Cyclo(RGDyK)

Description

BenchChem offers high-quality Cyclo(RGDyK) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(RGDyK) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

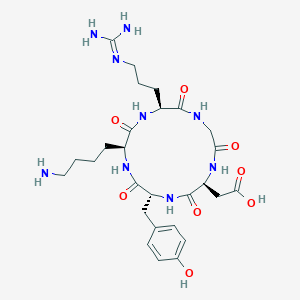

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O8/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAROZEWEPNAWMD-HAGHYFMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of cyclo(RGDyK)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic pentapeptide cyclo(RGDyK) is a potent and selective antagonist of αvβ3 integrin, a cell surface receptor critically involved in angiogenesis and tumor metastasis. By mimicking the natural Arg-Gly-Asp (RGD) binding motif of extracellular matrix (ECM) proteins, cyclo(RGDyK) competitively inhibits the interaction between αvβ3 integrin and its ligands. This inhibition disrupts downstream signaling cascades, primarily the Focal Adhesion Kinase (FAK)/Src/Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the induction of apoptosis in proliferating endothelial cells and tumor cells, and the suppression of angiogenesis. This guide provides a comprehensive overview of the molecular mechanisms, quantitative binding data, detailed experimental protocols, and visual representations of the signaling pathways involved in the action of cyclo(RGDyK).

Core Mechanism of Action: Integrin Antagonism

Cyclo(RGDyK) exerts its biological effects primarily through competitive antagonism of αvβ3 integrin. Integrins are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a pivotal role in cellular adhesion, migration, proliferation, and survival. The αvβ3 integrin is of particular interest in oncology as it is overexpressed on activated endothelial cells during angiogenesis and on various tumor cells.

The mechanism can be summarized in the following steps:

-

Competitive Binding: The RGD sequence within cyclo(RGDyK) specifically recognizes and binds to the ligand-binding pocket of αvβ3 integrin. This binding is in direct competition with ECM proteins such as vitronectin, fibronectin, and laminin, which also contain the RGD motif.

-

Disruption of Cell Adhesion: By occupying the integrin's binding site, cyclo(RGDyK) prevents the attachment of cells to the ECM. For endothelial cells, this disrupts the formation of new blood vessels (angiogenesis). For tumor cells, it can inhibit invasion and metastasis.

-

Induction of Apoptosis: The detachment of cells from the ECM, a phenomenon known as anoikis, triggers programmed cell death (apoptosis). This is a key anti-cancer effect of cyclo(RGDyK).

-

Inhibition of Downstream Signaling: The binding of cyclo(RGDyK) to αvβ3 integrin blocks the activation of intracellular signaling pathways that are crucial for cell survival and proliferation. The most well-documented of these is the FAK/Src/PI3K/Akt pathway.

Quantitative Data: Binding Affinities

The potency and selectivity of cyclo(RGDyK) are demonstrated by its binding affinities for various integrin subtypes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify this affinity.

| Compound | Integrin Subtype | IC50 (nM) | Ki (nM) | Reference |

| cyclo(RGDyK) | αvβ3 | 20 | Not Reported | [1] |

| αvβ5 | 4000 | Not Reported | [1] | |

| αIIbβ3 | 3000 | Not Reported | [1] | |

| cyclo(RGDfK) | αvβ3 | 0.94 | Not Reported | [2][3] |

| Cilengitide (cyclo(RGDfV)) | αvβ3 | 0.61 | Not Reported | [4] |

| αvβ5 | 8.4 | Not Reported | [4] | |

| α5β1 | 14.9 | Not Reported | [4] |

Signaling Pathways

The binding of cyclo(RGDyK) to αvβ3 integrin initiates a cascade of intracellular events, primarily through the inhibition of the FAK/Src/PI3K/Akt signaling pathway.

Focal Adhesion Kinase (FAK) Signaling

Integrin clustering upon ligand binding normally leads to the recruitment and autophosphorylation of FAK at tyrosine residue 397 (Y397). This creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK-Src complex is a critical step in integrin-mediated signaling. Cyclo(RGDyK) prevents this initial activation of FAK.

PI3K/Akt Pathway

The activated FAK-Src complex typically phosphorylates multiple downstream targets, leading to the activation of the PI3K/Akt pathway. PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane where it is phosphorylated and activated. Activated Akt is a central node in cell signaling, promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins (e.g., Bad, Caspase-9) and inhibiting apoptosis-inducing transcription factors (e.g., FoxO).

By inhibiting FAK activation, cyclo(RGDyK) effectively blocks the PI3K/Akt survival pathway, thereby promoting apoptosis.

Caption: cyclo(RGDyK) inhibits integrin signaling.

Experimental Protocols

Integrin Binding Assay (Competitive ELISA)

This assay quantifies the ability of cyclo(RGDyK) to compete with a known ligand for binding to purified integrin receptors.

Materials:

-

96-well microplate

-

Purified human αvβ3 integrin

-

Biotinylated vitronectin (or other RGD-containing ligand)

-

Cyclo(RGDyK) (and other test compounds)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Coating buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin (1-10 µg/mL in coating buffer) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Competition: Add serial dilutions of cyclo(RGDyK) or control compounds to the wells, followed by a fixed concentration of biotinylated vitronectin. Incubate for 2-3 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Development: Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stopping: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Plot the absorbance against the log concentration of the competitor and fit a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a competitive integrin binding ELISA.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the ability of cyclo(RGDyK) to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Matrigel (growth factor reduced)

-

96-well plate

-

Cyclo(RGDyK)

-

Calcein AM (for visualization)

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate (50 µL/well). Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest HUVECs and resuspend them in basal medium. Seed the cells (1-2 x 10^4 cells/well) onto the solidified Matrigel.

-

Treatment: Add different concentrations of cyclo(RGDyK) to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis induced by cyclo(RGDyK) by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

-

Target cells (e.g., HUVECs, tumor cell lines)

-

Cyclo(RGDyK)

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture target cells and treat with various concentrations of cyclo(RGDyK) for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot for FAK and Akt Phosphorylation

This technique is used to detect the phosphorylation status of FAK and Akt, key indicators of the signaling pathway's activity, following treatment with cyclo(RGDyK).

Materials:

-

Target cells

-

Cyclo(RGDyK)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pFAK (Y397), anti-FAK, anti-pAkt (S473), anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with cyclo(RGDyK) for various time points. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Cyclo(RGDyK) represents a well-characterized and highly specific inhibitor of αvβ3 integrin. Its mechanism of action, centered on the disruption of the FAK/Src/PI3K/Akt signaling pathway, provides a strong rationale for its use in anti-angiogenic and anti-cancer therapies. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the therapeutic potential of cyclo(RGDyK) and other RGD-mimetic compounds. The quantitative data and pathway visualizations serve as valuable resources for drug development professionals in the design and evaluation of next-generation integrin-targeted therapeutics.

References

Cyclo(RGDyK): An In-Depth Technical Guide to its Integrin Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the cyclic pentapeptide cyclo(RGDyK) for various integrin subtypes. It includes quantitative binding data, detailed experimental protocols for key binding assays, and a visualization of the primary downstream signaling pathway initiated by cyclo(RGDyK)-integrin interaction. This document is intended to serve as a valuable resource for researchers and professionals involved in integrin-targeted drug discovery and development.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell adhesion, migration, proliferation, and survival. The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for many integrins. Cyclo(RGDyK), a cyclic peptide containing this sequence, has been extensively studied as a potent and selective inhibitor of certain integrin subtypes, making it a valuable tool in cancer research and other therapeutic areas. Its cyclic nature provides conformational rigidity, which contributes to its high affinity and selectivity. This guide delves into the specifics of its interaction with various integrins.

Quantitative Binding Affinity of Cyclo(RGDyK) and Analogs

The binding affinity of cyclo(RGDyK) and related cyclic RGD peptides is typically quantified by the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). The following table summarizes the reported binding affinities for cyclo(RGDyK) and a selection of its analogs against several key integrin subtypes. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the competing ligand and the cell line or purified receptor used.[1][2]

| Compound | Integrin Subtype | IC50 (nM) | Assay Conditions | Reference |

| Cyclo(RGDyK) | αvβ3 | 20 | Competitive binding assay | [1] |

| αvβ5 | 4000 | Competitive binding assay | [1] | |

| αIIbβ3 | 3000 | Competitive binding assay | [1] | |

| E[c(RGDyK)]₂ | αvβ3 | 79.2 ± 4.2 | Competitive cell binding assay using U87MG cells and ¹²⁵I-echistatin | [3] |

| c(RGDfK) | αvβ3 | 49.9 ± 5.5 | Competitive displacement assay against ¹²⁵I-c(RGDyK) on U87MG cells | [4] |

| DOTA-P-RGD₂ | αvβ3 | 5.0 ± 1.0 | Competitive displacement assay against ¹²⁵I-c(RGDyK) on U87MG cells | [4] |

| DOTA-3P-RGD₂ | αvβ3 | 1.5 ± 0.2 | Competitive displacement assay against ¹²⁵I-c(RGDyK) on U87MG cells | [4] |

| DOTA-2P-RGD₄ | αvβ3 | 0.5 ± 0.1 | Competitive displacement assay against ¹²⁵I-c(RGDyK) on U87MG cells | [4] |

| DOTA-2P4G-RGD₄ | αvβ3 | 0.2 ± 0.1 | Competitive displacement assay against ¹²⁵I-c(RGDyK) on U87MG cells | [4] |

| DOTA-6P-RGD₄ | αvβ3 | 0.3 ± 0.1 | Competitive displacement assay against ¹²⁵I-c(RGDyK) on U87MG cells | [4] |

Experimental Protocols

This section provides detailed methodologies for three key experiments used to characterize the binding of cyclo(RGDyK) to integrins.

Solid-Phase Competitive Binding Assay

This assay determines the ability of a test compound, such as cyclo(RGDyK), to compete with a labeled ligand for binding to a purified and immobilized integrin receptor.

a. Materials:

-

Purified integrin αvβ3

-

96-well ELISA plates

-

Coating Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 1 mM MnCl₂

-

Blocking Buffer: Coating Buffer with 1% Bovine Serum Albumin (BSA)

-

Binding Buffer: Coating Buffer with 0.1% BSA

-

Radiolabeled competitor: ¹²⁵I-echistatin

-

Cyclo(RGDyK) or other test compounds

-

Gamma counter

b. Protocol:

-

Coating: Coat the wells of a 96-well plate with 100 µL of purified integrin αvβ3 at a concentration of 150 ng/mL in Coating Buffer. Incubate overnight at 4°C.[5]

-

Washing: Remove the coating solution and wash the wells twice with 200 µL of Binding Buffer.[5]

-

Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.[5]

-

Washing: Wash the wells twice with 200 µL of Binding Buffer.[5]

-

Competition: Add a mixture of a fixed concentration of ¹²⁵I-echistatin (e.g., 0.5 kBq) and varying concentrations of cyclo(RGDyK) (or other unlabeled competitors) to the wells. The final volume in each well should be 100 µL. Incubate for 1 hour at room temperature.[5]

-

Washing: Wash the wells twice with Binding Buffer to remove unbound ligands.[5]

-

Detection: Measure the amount of bound ¹²⁵I-echistatin in each well using a gamma counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, can be determined using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to affinity data.

a. Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS)

-

Ethanolamine-HCl

-

Purified integrin αvβ3

-

Cyclo(RGDyK)

-

Running buffer (e.g., HBS-P+ buffer)

b. Protocol:

-

Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

-

Ligand Immobilization: Inject the purified integrin αvβ3 solution over the activated surface. The protein will be covalently coupled to the sensor surface via its primary amine groups. The desired immobilization level should be determined empirically but is typically in the range of 2000-5000 Resonance Units (RU).

-

Blocking: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

-

Analyte Injection: Inject a series of concentrations of cyclo(RGDyK) in running buffer over the immobilized integrin surface at a constant flow rate.

-

Dissociation: After the association phase, switch back to the running buffer to monitor the dissociation of the cyclo(RGDyK) from the integrin.

-

Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate software. By fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding), the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) can be determined.

Cell Adhesion Assay

This assay measures the ability of cells to attach to an extracellular matrix (ECM) protein-coated surface and the inhibition of this attachment by compounds like cyclo(RGDyK).

a. Materials:

-

Integrin-expressing cells (e.g., U87MG human glioblastoma cells)

-

96-well tissue culture plates

-

ECM protein (e.g., vitronectin or fibronectin)

-

Phosphate-Buffered Saline (PBS)

-

Blocking Buffer: PBS with 1% BSA

-

Serum-free cell culture medium

-

Cyclo(RGDyK)

-

Calcein-AM or other cell viability stain

-

Fluorescence plate reader

b. Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with an ECM protein solution (e.g., 10 µg/mL vitronectin in PBS). Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Washing: Wash the wells three times with PBS to remove any unbound protein.

-

Blocking: Block non-specific cell adhesion by incubating the wells with Blocking Buffer for 1 hour at 37°C.

-

Cell Preparation: Harvest and resuspend the cells in serum-free medium to a concentration of 1 x 10⁵ cells/mL.

-

Inhibition: Pre-incubate the cells with various concentrations of cyclo(RGDyK) for 30 minutes at 37°C.

-

Seeding: Add 100 µL of the cell suspension (with or without inhibitor) to each well of the coated plate.

-

Adhesion: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Add a cell viability stain, such as Calcein-AM, to each well and incubate according to the manufacturer's instructions. Measure the fluorescence using a plate reader.

-

Data Analysis: The fluorescence intensity is proportional to the number of adherent cells. Calculate the percentage of adhesion for each inhibitor concentration relative to the control (no inhibitor). The IC50 value for adhesion inhibition can then be determined.

Downstream Signaling Pathway

The binding of cyclo(RGDyK) to integrins, particularly αvβ3, triggers a cascade of intracellular signaling events. A key pathway initiated is the Focal Adhesion Kinase (FAK) signaling pathway. Upon ligand binding, integrins cluster and recruit FAK to the cell membrane, leading to its autophosphorylation and subsequent activation. Activated FAK serves as a scaffold for various signaling proteins, leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways play critical roles in regulating cell proliferation, survival, migration, and angiogenesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

cyclo(RGDyK) as a selective αVβ3 integrin inhibitor

An In-depth Technical Guide to cyclo(RGDyK): A Selective αVβ3 Integrin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in various physiological and pathological processes. The αVβ3 integrin, in particular, is a key regulator of angiogenesis, tumor growth, and metastasis.[1] It is expressed at low levels on mature endothelial and epithelial cells but is significantly overexpressed on activated endothelial cells in the neovasculature of tumors and on various cancer cells, including glioblastomas, melanomas, and breast cancer.[1] This differential expression makes αVβ3 an attractive target for diagnostic imaging and targeted cancer therapy.

The recognition of ECM proteins by αVβ3 is often mediated by the exposed arginine-glycine-aspartic (RGD) tripeptide sequence.[1][2] This has led to the development of synthetic RGD-containing peptides as antagonists. Cyclo(RGDyK), a cyclic pentapeptide, has emerged as a potent and highly selective inhibitor of the αVβ3 integrin, making it an invaluable tool in cancer research and a promising candidate for therapeutic applications.[3][4] This guide provides a comprehensive technical overview of cyclo(RGDyK), including its binding profile, mechanism of action, key experimental protocols, and the signaling pathways it modulates.

Data Presentation: Binding Affinity and Selectivity

The efficacy of cyclo(RGDyK) as a targeted inhibitor stems from its high affinity for the αVβ3 integrin and significantly lower affinity for other integrin subtypes, such as αVβ5 and the platelet integrin αIIbβ3. This selectivity is crucial for minimizing off-target effects in therapeutic applications. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to displace 50% of a radiolabeled ligand from the receptor.

Table 1: Inhibitory Potency (IC50) of cyclo(RGDyK) for Various Integrin Subtypes

| Integrin Subtype | IC50 (nM) | Selectivity Ratio (vs. αVβ3) |

| αVβ3 | 20[3][4][5] | 1 |

| αVβ5 | 4000[4] | 200 |

| αIIbβ3 | 3000[4] | 150 |

Note: IC50 values can vary depending on the specific assay conditions, cell lines, and radioligands used.[1]

Mechanism of Action and Signaling Pathways

Cyclo(RGDyK) functions as a competitive antagonist. Its cyclic structure constrains the RGD motif in a conformation that is optimal for binding to the ligand-binding pocket of the αVβ3 integrin. By occupying this site, it prevents natural ECM ligands like vitronectin from binding, thereby inhibiting integrin activation and downstream signaling.

Upon ligand binding, αVβ3 integrin clustering leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at focal adhesions.[6][7] Activated FAK serves as a signaling hub, initiating multiple downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) cascade, which is critical for promoting cell proliferation, survival, migration, and angiogenesis.[6][8]

By blocking the initial ligand-integrin interaction, cyclo(RGDyK) effectively suppresses the FAK/ERK1/2 signaling axis.[6] This inhibition attenuates angiogenesis and can lead to tumor regression.[3][6]

References

- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclo(RGDyK) - Amerigo Scientific [amerigoscientific.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Integrin αVβ3 antagonist-c(RGDyk) peptide attenuates the progression of ossification of the posterior longitudinal ligament by inhibiting osteogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrin αvβ3 Engagement Regulates Glucose Metabolism and Migration through Focal Adhesion Kinase (FAK) and Protein Arginine Methyltransferase 5 (PRMT5) in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclo(RGDyK): Structure, Properties, and Experimental Applications

This guide provides a comprehensive overview of the cyclic pentapeptide cyclo(RGDyK), a synthetic ligand of high affinity and selectivity for αvβ3 integrin. It is intended for researchers, scientists, and drug development professionals working in areas such as cancer biology, angiogenesis, and targeted drug delivery. This document details the peptide's structure, chemical properties, and provides detailed experimental protocols for its synthesis, characterization, and use in common biological assays.

Structure and Chemical Properties

Cyclo(RGDyK) is a cyclic pentapeptide with the sequence Arginine-Glycine-Aspartic acid-D-Tyrosine-Lysine. The cyclization is typically formed via an amide bond between the C-terminus of the lysine residue and the N-terminus of the arginine residue. The inclusion of a D-amino acid (D-Tyrosine) enhances the peptide's stability against enzymatic degradation in biological systems.

The three-dimensional conformation of cyclo(RGDyK) is crucial for its high-affinity binding to the RGD-binding pocket of integrins. Conformational analysis of similar cyclic RGD peptides suggests a rigid structure with a specific turn conformation that optimally presents the Arg and Asp side chains for interaction with the integrin receptor.

Summary of Chemical and Physical Properties

The following table summarizes the key quantitative data for cyclo(RGDyK).

| Property | Value | Citations |

| Amino Acid Sequence | Cyclo[Arg-Gly-Asp-D-Tyr-Lys] | [1] |

| Molecular Formula | C27H41N9O8 (as free base) | [2] |

| Molecular Weight | 619.67 g/mol (as free base) | [2][3] |

| CAS Number | 217099-14-4 | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically >95% or ≥98% (as determined by HPLC) | [1] |

| Solubility | Soluble in water and DMSO.[2][4] For example, 100 mg/mL in water and DMSO is achievable with sonication.[2][5] | [2][4][5] |

| Storage Conditions | Store at -20°C, protected from moisture and light.[2] Stock solutions in DMSO or water can be stored at -80°C for up to 6 months.[2] | [2] |

| IC50 for αvβ3 Integrin | ~20 nM - 37.5 nM | [2][4][6][7] |

| IC50 for αvβ5 Integrin | ~4000 nM | [2][7] |

| IC50 for αIIbβ3 Integrin | ~3000 nM | [2][7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of cyclo(RGDyK).

Synthesis of Cyclo(RGDyK)

Cyclo(RGDyK) is typically synthesized using solid-phase peptide synthesis (SPPS) followed by cyclization in solution.

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH)

-

2-Chlorotrityl chloride resin

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

Protocol:

-

Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add Fmoc-Lys(Boc)-OH and DIPEA and react for 2 hours to attach the first amino acid to the resin.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the lysine.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-D-Tyr(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH) using HBTU and DIPEA in DMF. Monitor the coupling reaction using a Kaiser test.

-

Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, cleave the linear peptide from the resin using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether.

-

Cyclization: Dissolve the linear peptide in a large volume of DMF containing DIPEA and PyBOP. Stir the reaction mixture for 2-4 hours to facilitate intramolecular cyclization.

-

Purification: Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

2.2.1. RP-HPLC Purification

Materials:

-

Preparative RP-HPLC system with a C18 column

-

Buffer A: 0.1% TFA in water

-

Buffer B: 0.1% TFA in acetonitrile

-

Lyophilizer

Protocol:

-

Dissolve the crude cyclo(RGDyK) in a minimal amount of Buffer A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Buffer B (e.g., 5-60% over 30 minutes) at a flow rate of 10-20 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect the fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

A general workflow for peptide synthesis and purification is depicted below.

2.2.2. Mass Spectrometry (MS) Analysis

Protocol:

-

Prepare a 1 mg/mL stock solution of the purified peptide in water or 50% acetonitrile/water.

-

Dilute the stock solution to 10-100 pmol/µL in a suitable matrix for MALDI-TOF MS (e.g., α-cyano-4-hydroxycinnamic acid) or in a solvent compatible with ESI-MS (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for [M+H]+ of the free base is approximately 620.68 Da.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or H2O/D2O 9:1).

-

Acquire 1D (¹H) and 2D (COSY, TOCSY, NOESY, HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Process and analyze the spectra to confirm the amino acid sequence, cyclization, and to obtain information about the 3D conformation of the peptide in solution.

Biological Assays

2.3.1. Competitive Binding Assay

This assay determines the binding affinity (IC50) of cyclo(RGDyK) to its target integrin.

Materials:

-

Integrin αvβ3-positive cells (e.g., U87MG human glioblastoma cells, M21 human melanoma cells)

-

Radiolabeled or fluorescently labeled competitor ligand (e.g., [¹²⁵I]-echistatin, fluorescently labeled vitronectin)

-

Binding buffer (e.g., Tris-buffered saline with Ca²⁺, Mg²⁺, and Mn²⁺)

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Seed the integrin-positive cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of cyclo(RGDyK) in binding buffer.

-

Add the cyclo(RGDyK) dilutions to the wells, followed by the addition of a constant concentration of the labeled competitor ligand.

-

Incubate the plate at room temperature for 1-2 hours.

-

Wash the wells with cold binding buffer to remove unbound ligand.

-

Lyse the cells and measure the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.

-

Plot the percentage of bound competitor ligand against the concentration of cyclo(RGDyK) and determine the IC50 value using non-linear regression analysis.[8]

A schematic representation of the competitive binding assay is provided below.

2.3.2. Cell Adhesion Assay

This assay measures the ability of cyclo(RGDyK) to inhibit cell adhesion to an extracellular matrix (ECM) protein.

Materials:

-

Integrin αvβ3-positive cells

-

ECM protein (e.g., vitronectin, fibronectin)

-

96-well plates

-

Blocking buffer (e.g., BSA in PBS)

-

Cell stain (e.g., crystal violet)

-

Plate reader

Protocol:

-

Coat a 96-well plate with the ECM protein overnight at 4°C.

-

Wash the plate and block non-specific binding sites with blocking buffer.

-

Pre-incubate the cells with various concentrations of cyclo(RGDyK) for 30 minutes.

-

Seed the pre-incubated cells onto the ECM-coated plate and allow them to adhere for 1-2 hours.

-

Wash the plate to remove non-adherent cells.

-

Stain the adherent cells with crystal violet, then solubilize the dye.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of adherent cells.

-

Calculate the percentage of inhibition of cell adhesion at each concentration of cyclo(RGDyK).

2.3.3. In Vivo Imaging

Cyclo(RGDyK) can be conjugated to imaging agents (e.g., fluorescent dyes, radioisotopes) for in vivo imaging of integrin expression.

Materials:

-

Cyclo(RGDyK) conjugated to an imaging probe (e.g., Cy5, ⁶⁸Ga)

-

Animal model with integrin-positive tumors (e.g., U87MG xenografts in nude mice)

-

In vivo imaging system (e.g., optical imager, PET scanner)

Protocol:

-

Administer the cyclo(RGDyK)-imaging probe conjugate to the tumor-bearing animal via intravenous injection.[9]

-

Acquire images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h) to monitor the biodistribution and tumor uptake of the probe.[9]

-

For specificity assessment, a blocking study can be performed by co-injecting an excess of unlabeled cyclo(RGDyK) with the labeled probe.[9]

-

Quantify the signal intensity in the tumor and other organs to determine the tumor-to-background ratio.

Biological Activity and Signaling Pathways

Cyclo(RGDyK) exerts its biological effects by selectively binding to integrin αvβ3, thereby inhibiting the binding of natural ECM ligands such as vitronectin. This competitive inhibition disrupts the normal signaling cascades initiated by integrin-ECM interactions. Integrin αvβ3 does not possess intrinsic kinase activity; instead, it acts as a scaffold to recruit and activate various signaling proteins upon ligand binding.

The binding of ECM proteins to αvβ3 integrin leads to the recruitment of Focal Adhesion Kinase (FAK) to the focal adhesions. This results in the autophosphorylation of FAK, creating docking sites for other signaling molecules like Src family kinases . The FAK/Src complex then phosphorylates a multitude of downstream targets, activating key signaling pathways that regulate cell survival, proliferation, migration, and invasion. These pathways include:

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and survival.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis.

By blocking the initial ligand binding to αvβ3 integrin, cyclo(RGDyK) effectively inhibits the activation of FAK and these downstream signaling pathways. This leads to the inhibition of angiogenesis, induction of apoptosis in endothelial cells, and suppression of tumor growth and metastasis.

The following diagram illustrates the central role of αvβ3 integrin in cell signaling and the inhibitory effect of cyclo(RGDyK).

Conclusion

Cyclo(RGDyK) is a well-characterized and potent antagonist of integrin αvβ3 with significant applications in biomedical research and drug development. Its high affinity, selectivity, and stability make it an invaluable tool for studying integrin-mediated signaling, for the targeted delivery of therapeutic and imaging agents to tumors and sites of angiogenesis, and as a potential therapeutic agent itself. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize cyclo(RGDyK) in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Discovery and Development of Cyclic RGD Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence as a key mediator of cell-matrix adhesion has revolutionized our understanding of cellular interactions and paved the way for the development of a new class of targeted therapeutics. This technical guide provides an in-depth overview of the journey from the initial identification of the RGD motif to the rational design and development of cyclic RGD peptides as potent and selective ligands for integrin receptors. We will explore the pivotal scientific milestones, delve into the intricate signaling pathways governed by RGD-integrin interactions, and provide detailed experimental protocols for the synthesis, purification, and evaluation of these promising therapeutic agents. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and application of cyclic RGD peptides.

The Genesis of a Discovery: Unraveling the RGD Code

The story of RGD peptides begins in the early 1980s with the seminal work of Drs. Erkki Ruoslahti and Michael D. Pierschbacher.[1][2] Their research focused on understanding the molecular basis of cell adhesion to the extracellular matrix (ECM), a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. They identified fibronectin, a major component of the ECM, as a key protein involved in cell attachment.[2] Through a series of elegant experiments involving the synthesis and testing of various peptide fragments of fibronectin, they pinpointed the minimal sequence required for cell attachment to be the tripeptide Arginine-Glycine-Aspartic acid, or RGD in the one-letter amino acid code.[3][4] This seemingly simple sequence was found to be a common recognition motif in many other ECM proteins, including vitronectin, fibrinogen, and von Willebrand factor.[5]

Further investigations led to the identification of the cellular receptors that recognize and bind to the RGD sequence. These receptors were named integrins , a family of heterodimeric transmembrane proteins composed of α and β subunits.[6] The discovery that the RGD motif serves as a ligand for integrins was a paradigm shift in cell biology, revealing a fundamental mechanism by which cells interact with their environment.[2] It became clear that the specific conformation of the RGD sequence within different ECM proteins dictates its binding affinity and selectivity for various integrin subtypes.[6] This specificity laid the groundwork for the development of synthetic RGD-containing peptides as tools to probe integrin function and as potential therapeutic agents.

From Linear to Cyclic: The Evolution of RGD Peptides for Enhanced Potency and Stability

Initial studies utilized linear RGD peptides. However, these linear peptides suffered from several drawbacks, including low binding affinity due to their conformational flexibility and rapid degradation by proteases in the body.[7] To overcome these limitations, researchers turned to cyclization. By constraining the peptide backbone into a cyclic structure, the conformational freedom is reduced, leading to a more defined and bioactive conformation that can bind to the target integrin with higher affinity and selectivity.[8] This strategy proved to be highly successful, with cyclic RGD peptides demonstrating significantly improved stability and potency compared to their linear counterparts.[8][9]

The development of the cyclic pentapeptide, Cilengitide (cyclo(RGDfV)), by Dr. Horst Kessler and his team was a major milestone in the field.[10] This compound exhibited high affinity and selectivity for the αvβ3 and αvβ5 integrins, which are known to be overexpressed on tumor cells and angiogenic blood vessels.[10][11] This discovery spurred the development of a vast array of cyclic RGD peptides with modified amino acid sequences and cyclization strategies to fine-tune their binding profiles for different integrin subtypes.

Integrin Signaling: The Cascade of Events Triggered by RGD Binding

The binding of a cyclic RGD peptide to its target integrin on the cell surface initiates a cascade of intracellular signaling events that can profoundly influence cell behavior, including adhesion, migration, proliferation, and survival. A key player in this signaling network is Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase that is recruited to the cytoplasmic tail of the integrin β subunit upon ligand binding.

Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a high-affinity binding site for the Src-homology 2 (SH2) domain of the Src family of tyrosine kinases. The resulting FAK/Src complex then phosphorylates a number of downstream substrates, including paxillin and p130Cas. Phosphorylation of these adaptor proteins leads to the recruitment of other signaling molecules, such as Crk and Grb2, which in turn activate the Ras/MAPK and PI3K/Akt pathways. These pathways are central regulators of cell proliferation, survival, and migration. Furthermore, the FAK/Src complex plays a crucial role in regulating the dynamics of the actin cytoskeleton, which is essential for cell motility. By targeting specific integrins, cyclic RGD peptides can modulate these signaling pathways to achieve desired therapeutic effects, such as inhibiting tumor growth and angiogenesis.

Quantitative Analysis of Cyclic RGD Peptide Binding Affinity

The efficacy of a cyclic RGD peptide is largely determined by its binding affinity and selectivity for different integrin subtypes. The half-maximal inhibitory concentration (IC50) is a commonly used metric to quantify the potency of a peptide. The following table summarizes the IC50 values for several well-characterized cyclic RGD peptides against various integrins.

| Peptide | Target Integrin | IC50 (nM) | Reference |

| Cilengitide (cyclo(RGDfV)) | αvβ3 | 0.61 | [10] |

| αvβ5 | 8.4 | [10] | |

| α5β1 | 14.9 | [10] | |

| cyclo(-RGDfK) | αvβ3 | 0.94 | [1] |

| cyclo(RGDyK) | αvβ3 | 20 | [1] |

| N-Me-cyclo(RGDfV) | αvβ3 | ~0.3 | [5] |

| Bicyclic RGD (CT3HPQcT3RGDcT3) | αvβ3 | 30-42 | [12] |

| Bicyclic RGD (CT3RGDcT3AY(D-Leu)CT3) | α5β1 | 90-173 | [12] |

Experimental Protocols: A Guide to the Bench

This section provides detailed methodologies for the key experiments involved in the discovery and development of cyclic RGD peptides.

Solid-Phase Peptide Synthesis (SPPS) of Cyclic RGD Peptides

Objective: To synthesize a linear RGD peptide on a solid support, followed by on-resin cyclization.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

Coupling reagents (e.g., HBTU, HOBt, or COMU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Diethyl ether

Workflow:

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the terminal amine. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and shake for 2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-4 for each amino acid in the desired sequence.

-

On-Resin Cyclization: After the linear peptide is assembled, deprotect the N-terminal Fmoc group and the side-chain protecting group of the amino acid that will form the cyclic bond (e.g., the side chain of Aspartic acid and Lysine). Perform the cyclization using a suitable coupling reagent like DPPA or HATU.

-

Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Purification of Cyclic RGD Peptides

Objective: To purify the synthesized cyclic RGD peptide to a high degree of homogeneity.

Materials:

-

Crude cyclic RGD peptide

-

Water (HPLC grade) with 0.1% Trifluoroacetic acid (TFA) (Solvent A)

-

Acetonitrile (HPLC grade) with 0.1% TFA (Solvent B)

-

Preparative RP-HPLC system with a C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

HPLC Setup: Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5%).

-

Injection and Gradient: Inject the peptide solution onto the column. Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 60 minutes) to elute the peptide.

-

Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the absorbance at 220 nm.

-

Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to determine the purity of each fraction.

-

Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.

Integrin Binding Assay

Objective: To determine the binding affinity (IC50) of the cyclic RGD peptide for a specific integrin.

Materials:

-

Purified integrin protein (e.g., αvβ3)

-

Biotinylated ligand (e.g., biotinylated vitronectin)

-

Cyclic RGD peptide at various concentrations

-

96-well microtiter plates

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the purified integrin overnight at 4°C.

-

Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Competitive Binding: Add a fixed concentration of the biotinylated ligand and varying concentrations of the cyclic RGD peptide to the wells. Incubate for 2-3 hours at room temperature.

-

Washing: Wash the wells to remove unbound ligand and peptide.

-

Detection: Add streptavidin-HRP conjugate to the wells and incubate for 1 hour. Wash the wells again.

-

Signal Development: Add the HRP substrate and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot the absorbance against the log of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Adhesion Assay

Objective: To evaluate the ability of the cyclic RGD peptide to inhibit cell adhesion to an ECM protein-coated surface.

Materials:

-

Cells expressing the target integrin (e.g., U87MG glioblastoma cells)

-

ECM protein (e.g., vitronectin)

-

Cyclic RGD peptide at various concentrations

-

96-well tissue culture plates

-

Crystal violet stain

-

Solubilization buffer

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the ECM protein.

-

Cell Treatment: Pre-incubate the cells with varying concentrations of the cyclic RGD peptide for 30 minutes.

-

Cell Seeding: Seed the treated cells onto the coated plates and incubate for 1-2 hours to allow for adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Staining: Fix the adherent cells and stain them with crystal violet.

-

Quantification: Solubilize the stain and measure the absorbance to quantify the number of adherent cells.

-

Data Analysis: Plot the percentage of cell adhesion against the peptide concentration to determine the concentration that inhibits adhesion by 50%.

In Vivo Animal Studies

Objective: To evaluate the anti-tumor or anti-angiogenic efficacy of the cyclic RGD peptide in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Tumor cells (e.g., U87MG)

-

Cyclic RGD peptide formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the cyclic RGD peptide or a vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injections).

-

Tumor Growth Monitoring: Measure the tumor volume with calipers at regular intervals throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry to assess angiogenesis).

-

Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the efficacy of the peptide.

Conclusion and Future Directions

The discovery and development of cyclic RGD peptides represent a remarkable success story in targeted drug design. From a fundamental understanding of cell adhesion to the creation of potent and selective integrin antagonists, this field continues to evolve. The ability to precisely target integrins with these synthetic peptides has opened up new avenues for the treatment of a wide range of diseases, including cancer, ocular disorders, and fibrosis.

Future research will likely focus on the development of next-generation cyclic RGD peptides with even greater affinity, selectivity, and improved pharmacokinetic properties. The exploration of novel cyclization strategies, the incorporation of non-natural amino acids, and the development of RGD peptidomimetics are all promising areas of investigation. Furthermore, the use of cyclic RGD peptides as targeting moieties for the delivery of other therapeutic agents, such as chemotherapy drugs, siRNAs, and imaging agents, holds immense potential for personalized medicine. As our understanding of the complex roles of integrins in health and disease continues to grow, so too will the opportunities for innovative therapeutic interventions based on the versatile and powerful RGD motif.

References

- 1. Integrins in Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrins in angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Integrin signaling is critical for pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Integrin signaling through FAK in the regulation of mammary stem cells and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Integrins and cell proliferation: regulation of cyclin-dependent kinases via cytoplasmic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

Understanding the Potency of Cyclo(RGDyK): A Technical Guide to its IC50 Value and Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the inhibitory capacity of cyclo(RGDyK), a well-characterized cyclic peptide antagonist of integrin receptors. By providing a comprehensive overview of its binding affinity, the experimental protocols used for its determination, and the downstream signaling pathways it modulates, this document serves as a critical resource for researchers in oncology, angiogenesis, and drug development.

Data Presentation: Comparative Binding Affinity of Cyclo(RGDyK)

The inhibitory potency of cyclo(RGDyK) is quantified by its half-maximal inhibitory concentration (IC50), a measure of how much of the substance is needed to inhibit a biological process by half. The data clearly indicates a high affinity and selectivity of cyclo(RGDyK) for the αvβ3 integrin, with significantly lower affinity for αvβ5 and αIIbβ3 integrins.

| Integrin Subtype | IC50 Value (nM) |

| αvβ3 | 20[1] |

| αvβ5 | 4000[1] |

| αIIbβ3 | 3000[1] |

Experimental Protocols: Determining the IC50 of Cyclo(RGDyK)

The IC50 values of cyclo(RGDyK) are typically determined through competitive binding assays. A solid-phase enzyme-linked immunosorbent assay (ELISA)-based format is a common and robust method. Below is a detailed methodology for such an assay.

Solid-Phase ELISA-Based Competitive Binding Assay

Objective: To determine the IC50 value of cyclo(RGDyK) for integrin αvβ3 by measuring its ability to compete with a labeled ligand for binding to the purified integrin.

Materials:

-

High-binding 96-well microtiter plates

-

Purified human integrin αvβ3

-

Cyclo(RGDyK) peptide

-

Biotinylated vitronectin (labeled ligand)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Coating Buffer: Carbonate-Bicarbonate buffer (pH 9.6)

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS)

-

Wash Buffer: 0.05% Tween-20 in TBS

-

Binding Buffer: 0.1% BSA in TBS with 1 mM MnCl2

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate Coating:

-

Dilute purified integrin αvβ3 to a concentration of 1-2 µg/mL in ice-cold Coating Buffer.

-

Add 100 µL of the diluted integrin solution to each well of the 96-well plate.

-

Incubate the plate overnight at 4°C.

-

-

Blocking:

-

Aspirate the coating solution from the wells.

-

Wash the wells three times with 200 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Competitive Binding:

-

Prepare a series of dilutions of cyclo(RGDyK) in Binding Buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 0.01 nM to 10 µM).

-

Prepare a solution of biotinylated vitronectin in Binding Buffer at a constant concentration (typically at or below its Kd for αvβ3).

-

Aspirate the Blocking Buffer and wash the wells three times with Wash Buffer.

-

Add 50 µL of the various cyclo(RGDyK) dilutions to the appropriate wells.

-

Immediately add 50 µL of the biotinylated vitronectin solution to all wells (except for the blank).

-

Incubate the plate for 2-3 hours at room temperature with gentle agitation.

-

-

Detection:

-

Aspirate the solution from the wells and wash three times with Wash Buffer.

-

Prepare a working dilution of Streptavidin-HRP in Binding Buffer.

-

Add 100 µL of the diluted Streptavidin-HRP to each well.

-

Incubate for 1 hour at room temperature.

-

Aspirate the Streptavidin-HRP solution and wash the wells five times with Wash Buffer.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate to each well.

-

Incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Plot the absorbance values against the logarithm of the cyclo(RGDyK) concentration.

-

Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

-

Mandatory Visualization

Experimental Workflow for IC50 Determination

Caption: Workflow of the ELISA-based competitive binding assay.

Signaling Pathway Inhibition by Cyclo(RGDyK)

Binding of extracellular matrix (ECM) proteins to integrin αvβ3 initiates a cascade of intracellular signals crucial for cell survival, proliferation, and migration. Cyclo(RGDyK) competitively inhibits this binding, thereby disrupting these downstream pathways. A key signaling axis affected is the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: Inhibition of the Integrin αvβ3-FAK-MAPK signaling cascade.

References

An In-depth Technical Guide to the Binding Selectivity of cyclo(RGDyK) for αvβ3 vs. αvβ5 Integrins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding selectivity of the cyclic peptide cyclo(RGDyK) for αvβ3 and αvβ5 integrins. This document details quantitative binding data, in-depth experimental protocols for determining binding affinity and selectivity, and an exploration of the differential signaling pathways activated by these two integrin subtypes upon ligand binding.

Quantitative Binding Affinity of cyclo(RGDyK)

The binding affinity of cyclo(RGDyK) for αvβ3 and αvβ5 integrins is typically determined by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the integrin. A lower IC50 value indicates a higher binding affinity.

Table 1: Binding Affinity of cyclo(RGDyK) for αvβ3 and αvβ5 Integrins

| Integrin Subtype | IC50 (nM) | Selectivity (αvβ5 IC50 / αvβ3 IC50) | Reference |

| αvβ3 | 20 | 200-fold | [1] |

| αvβ5 | 4000 | [1] |

As shown in Table 1, cyclo(RGDyK) exhibits a significantly higher affinity for αvβ3 integrin compared to αvβ5 integrin, with a 200-fold selectivity. This preferential binding is a critical factor in the development of targeted therapies, as αvβ3 and αvβ5 integrins can have distinct roles in various physiological and pathological processes.

Experimental Protocols for Determining Binding Selectivity

The binding affinity and selectivity of cyclo(RGDyK) are commonly assessed using solid-phase binding assays, often in a competitive format. The following is a detailed methodology for a competitive ELISA-based integrin binding assay.

Principle of the Competitive ELISA-Based Binding Assay

This assay measures the ability of a test compound, such as cyclo(RGDyK), to compete with a known, labeled ligand for binding to a purified integrin coated on a microplate. The amount of labeled ligand that binds to the integrin is inversely proportional to the affinity and concentration of the test compound.

Materials and Reagents

-

High-binding 96-well microplates

-

Purified recombinant human αvβ3 and αvβ5 integrins

-

Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., 3% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS))

-

Wash Buffer (e.g., 0.05% Tween-20 in PBS)

-

Assay Buffer (e.g., 1% BSA in PBS)

-

cyclo(RGDyK) (test compound)

-

Labeled Ligand (e.g., Biotinylated vitronectin or a specific anti-integrin antibody)

-

Detection Reagent (e.g., Streptavidin-Horseradish Peroxidase (HRP) conjugate)

-

Substrate (e.g., TMB (3,3',5,5'-Tetramethylbenzidine))

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader

Step-by-Step Protocol

-

Plate Coating:

-

Dilute the purified αvβ3 and αvβ5 integrins to a final concentration of 1-5 µg/mL in Coating Buffer.

-

Add 100 µL of the diluted integrin solution to separate wells of a 96-well microplate.

-

Incubate the plate overnight at 4°C.

-

-

Blocking:

-

Aspirate the coating solution from the wells.

-

Wash the wells three times with 200 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Competition Reaction:

-

Prepare serial dilutions of cyclo(RGDyK) in Assay Buffer.

-

Prepare a solution of the labeled ligand at a constant concentration (previously determined to be in the linear range of the assay) in Assay Buffer.

-

Aspirate the Blocking Buffer and wash the wells three times with Wash Buffer.

-

Add 50 µL of the cyclo(RGDyK) dilutions to the appropriate wells.

-

Immediately add 50 µL of the labeled ligand solution to all wells.

-

Incubate for 2-3 hours at room temperature with gentle agitation.

-

-

Detection:

-

Aspirate the competition reaction mixture and wash the wells three times with Wash Buffer.

-

Add 100 µL of the Detection Reagent (e.g., Streptavidin-HRP), diluted according to the manufacturer's instructions in Assay Buffer, to each well.

-

Incubate for 1 hour at room temperature.

-

-

Signal Development and Measurement:

-

Aspirate the Detection Reagent and wash the wells five times with Wash Buffer.

-

Add 100 µL of the Substrate to each well.

-

Incubate in the dark for 15-30 minutes, or until sufficient color development.

-

Add 50 µL of Stop Solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no integrin).

-

Plot the absorbance values against the logarithm of the cyclo(RGDyK) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for determining IC50 values using a competitive ELISA.

Logical Relationship for Determining Binding Selectivity

Caption: Logical flow for assessing the binding selectivity of cyclo(RGDyK).

Downstream Signaling Pathways: αvβ3 vs. αvβ5

Upon binding to their respective ligands, αvβ3 and αvβ5 integrins initiate intracellular signaling cascades that can influence cell survival, proliferation, migration, and differentiation. While there is some overlap in the pathways they activate, there are also key differences.

αvβ3 Integrin Signaling

Binding of cyclo(RGDyK) to αvβ3 integrin typically leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This can result in the activation of several downstream pathways, including the Ras-ERK/MAPK pathway, which is crucial for cell proliferation and survival. Some studies suggest a constitutive association between αvβ3 and FAK.[2]

Caption: Simplified αvβ3 integrin signaling pathway.

αvβ5 Integrin Signaling

Similar to αvβ3, αvβ5 can also activate FAK and Src. However, the activation of the αvβ5-FAK complex can be dependent on upstream signals from growth factor receptors, such as the VEGF receptor.[2] This suggests a potential for more context-dependent signaling compared to αvβ3. The downstream consequences can also involve the Ras-ERK pathway, but the specific intermediates and regulatory mechanisms may differ. For instance, αvβ5 has been shown to be crucial for VEGF-induced angiogenesis, a process that is less dependent on αvβ3.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(RGDyK): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Key Integrin Antagonist in Cancer Research and Targeted Therapeutics

Cyclo(RGDyK), a cyclic pentapeptide, has emerged as a pivotal tool in the fields of cancer biology, molecular imaging, and targeted drug delivery. Its high affinity and selectivity for the αvβ3 integrin receptor, a key player in tumor angiogenesis and metastasis, have made it a subject of intensive research. This technical guide provides a comprehensive overview of the physicochemical properties, biological functions, and experimental applications of cyclo(RGDyK) for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Cyclo(RGDyK) is a synthetic cyclic peptide composed of the amino acid sequence Arginine-Glycine-Aspartic acid-D-Tyrosine-Lysine. It is frequently supplied as a trifluoroacetate (TFA) salt, which can affect its molecular weight and formula. The D-configuration of Tyrosine enhances its stability against enzymatic degradation.

| Property | cyclo(RGDyK) (Free Peptide) | cyclo(RGDyK) (Trifluoroacetate Salt) |

| Molecular Formula | C27H41N9O8 | C31H43F6N9O12 |

| Molecular Weight | 619.68 g/mol | 847.72 g/mol [1] |

| CAS Number | 217099-14-4 | 250612-42-1 |

Biological Activity and Mechanism of Action

Cyclo(RGDyK) functions as a potent and selective antagonist of the αvβ3 integrin. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell signaling, adhesion, migration, and survival. The αvβ3 integrin is of particular interest in oncology as it is overexpressed on the surface of various tumor cells and activated endothelial cells during angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

The Arg-Gly-Asp (RGD) sequence within cyclo(RGDyK) mimics the binding motif of natural αvβ3 ligands, such as vitronectin, fibronectin, and osteopontin. By competitively binding to αvβ3, cyclo(RGDyK) blocks the downstream signaling pathways that promote tumor growth and metastasis.

Integrin αvβ3 Signaling Pathway

The binding of extracellular matrix (ECM) proteins containing the RGD motif to αvβ3 integrin triggers a cascade of intracellular signaling events. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397. This creates a docking site for Src family kinases, leading to further phosphorylation and activation of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are central to cell survival, proliferation, and migration. By blocking the initial ligand-integrin interaction, cyclo(RGDyK) effectively inhibits these pro-tumorigenic signaling cascades.[2][3]

Experimental Protocols

Cyclo(RGDyK) is a versatile tool in a range of experimental settings. Below are generalized protocols for its application in cell uptake assays, in vivo imaging, and biodistribution studies.

In Vitro Cell Uptake and Competition Assays

These assays are fundamental for determining the binding affinity and specificity of cyclo(RGDyK) and its conjugates to αvβ3-expressing cells.

Objective: To quantify the cellular uptake of a labeled cyclo(RGDyK) conjugate and to determine its binding affinity (IC50) through competitive inhibition.

Materials:

-

αvβ3-positive cells (e.g., U-87 MG human glioblastoma, M21 human melanoma) and αvβ3-negative control cells (e.g., M21-L).[4]

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Labeled cyclo(RGDyK) conjugate (e.g., radiolabeled with ⁶⁸Ga, ¹⁸F, or fluorescently tagged).

-

Unlabeled cyclo(RGDyK) for competition.

-

Binding buffer (e.g., PBS with 1% BSA).

-

96-well plates.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and culture until they reach 70-80% confluency.

-

Preparation of Reagents: Prepare serial dilutions of unlabeled cyclo(RGDyK) in binding buffer. Prepare a solution of the labeled cyclo(RGDyK) conjugate at a constant concentration.

-

Competition Assay:

-

Wash the cells with binding buffer.

-

Add the serially diluted unlabeled cyclo(RGDyK) to the wells.

-

Add the labeled cyclo(RGDyK) conjugate to all wells.

-

Incubate for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold binding buffer to remove unbound conjugate.

-

Cell Lysis and Quantification: Lyse the cells and measure the radioactivity or fluorescence.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value.

In Vivo Positron Emission Tomography (PET) Imaging

PET imaging with radiolabeled cyclo(RGDyK) allows for the non-invasive visualization and quantification of αvβ3 expression in living subjects.

Objective: To visualize tumor localization and quantify the uptake of a radiolabeled cyclo(RGDyK) tracer in a tumor-bearing animal model.

Materials:

-

Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous U-87 MG xenografts).

-

Radiolabeled cyclo(RGDyK) (e.g., [⁶⁸Ga]Ga-DFO-c(RGDyK), [¹⁸F]Galacto-RGD).

-

Anesthesia (e.g., isoflurane).

-

PET/CT scanner.

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse.

-

Tracer Injection: Inject a defined dose of the radiolabeled cyclo(RGDyK) tracer intravenously via the tail vein.

-

PET/CT Imaging: Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120 minutes). A CT scan is performed for anatomical co-registration.

-

Blocking Study (for specificity): In a separate cohort of animals, co-inject an excess of unlabeled cyclo(RGDyK) with the radiotracer to demonstrate receptor-specific uptake.

-

Image Analysis: Reconstruct the PET images and fuse them with the CT data. Draw regions of interest (ROIs) over the tumor and other organs to quantify the tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Ex Vivo Biodistribution Studies

These studies provide a more quantitative measure of tracer accumulation in various organs and tissues.

Objective: To determine the distribution and clearance profile of a radiolabeled cyclo(RGDyK) conjugate.

Materials:

-

Tumor-bearing mice.

-

Radiolabeled cyclo(RGDyK).

-

Gamma counter.

-

Dissection tools.

Procedure:

-

Tracer Injection: Inject a known amount of the radiolabeled cyclo(RGDyK) into cohorts of mice.

-

Euthanasia and Dissection: At predefined time points (e.g., 30, 60, 120, 240 minutes post-injection), euthanize the mice.

-

Organ Harvesting: Dissect and collect tumors, blood, and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the tracer uptake in each tissue as %ID/g and analyze the pharmacokinetics and clearance profile.

Applications in Research and Drug Development